molecular formula C20H15N3OS B12199236 N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide

N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide

Cat. No.: B12199236
M. Wt: 345.4 g/mol
InChI Key: BUGDUQWONRKHSC-UHFFFAOYSA-N
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Description

N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring, and is substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include refluxing in ethanol, followed by purification through crystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the heterocyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide involves its interaction with molecular targets such as PI3K. The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . This inhibition is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the active site of the enzyme.

Comparison with Similar Compounds

Uniqueness: N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide is unique due to its specific substitution pattern with phenyl groups, which enhances its binding affinity and specificity towards molecular targets like PI3K. This makes it a promising candidate for further development in medicinal chemistry.

Properties

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

N-(4,6-diphenyl-[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide

InChI

InChI=1S/C20H15N3OS/c1-13(24)21-19-18-16(14-8-4-2-5-9-14)12-17(22-20(18)25-23-19)15-10-6-3-7-11-15/h2-12H,1H3,(H,21,23,24)

InChI Key

BUGDUQWONRKHSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NSC2=C1C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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